2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride
Description
2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride (CAS: 1365969-48-7) is a triazole derivative featuring an isopropyl substituent at the N2 position and an amine group at the C4 position, with a hydrochloride counterion. The compound’s molecular formula is C₆H₁₂ClN₄, and its molecular weight is approximately 174.6 g/mol.
Properties
IUPAC Name |
2-propan-2-yltriazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-4(2)9-7-3-5(6)8-9;/h3-4H,1-2H3,(H2,6,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASAQCGMMSCAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=CC(=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions . The general reaction scheme is as follows:
R-N3+R’-C≡CHCu(I)R-1,2,3-triazole-R’
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
- Preparation of the azide precursor.
- Cycloaddition reaction with the alkyne in the presence of a copper(I) catalyst.
- Purification and isolation of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in click chemistry for the formation of 1,2,3-triazole derivatives .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The compound’s effects are mediated through pathways involving these interactions .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Steric Effects : Bulky substituents (e.g., isopropyl, benzyl) may influence binding to biological targets by modulating steric hindrance .
- Synthesis : Most analogs are synthesized via CuAAC or modifications of existing triazole backbones. For example, 2-(4-chlorophenyl)-5-benzyl-2H-triazol-4-amine was prepared using phosphorous oxychloride and reflux conditions .
Biological Activity
2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride is a member of the triazole family, recognized for its diverse biological activities. This compound, with the molecular formula CHClN, is synthesized primarily through click chemistry methods involving azides and alkynes. The unique structural features of this compound contribute to its potential applications in pharmaceuticals, agriculture, and materials science.
The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is catalyzed by copper(I) ions under mild conditions, leading to the formation of triazole derivatives that exhibit significant biological activities .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacterial strains. The compound demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the modulation of cytokine release and induction of apoptosis in cancer cells. For instance, compounds derived from triazoles have been linked to decreased levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are crucial in cancer progression .
Immunomodulatory Effects
The compound's ability to modulate immune responses has been highlighted in recent studies. It has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the immune response regulation. This inhibition can potentially enhance anti-tumor immunity by preventing tumor cells from evading immune detection .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against a panel of pathogens. The results indicated a strong correlation between the concentration of the compound and its antimicrobial effectiveness.
Case Study 2: Cancer Cell Line Inhibition
In another investigation, the compound was tested on various cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer). The results demonstrated that treatment with this triazole derivative resulted in a significant reduction in cell viability compared to untreated controls.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 10 |
| MCF7 | 15 |
Q & A
Q. What are the established synthetic routes for 2-isopropyl-2H-1,2,3-triazol-4-amine hydrochloride, and how are reaction conditions optimized?
The compound can be synthesized via cycloaddition reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functionalization and hydrochloride salt formation. Optimization often involves varying solvents (e.g., acetic acid), temperature (reflux conditions), and stoichiometric ratios of precursors (e.g., 2-aminothiazol-4(5H)-one derivatives). Recrystallization from DMF/acetic acid mixtures improves purity . Statistical design of experiments (DoE) reduces trial-and-error by identifying critical parameters (e.g., time, catalyst loading) through factorial or response surface methodologies .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Key methods include:
- NMR spectroscopy for structural confirmation, particularly 1H/13C NMR to verify triazole ring formation and isopropyl group integration.
- Mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns.
- X-ray crystallography for resolving crystal structures, especially when polymorphic forms are suspected.
- HPLC with UV/Vis detection for purity assessment, using reversed-phase C18 columns and acidic mobile phases .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Reproducibility requires strict control of:
- Moisture levels (use of anhydrous solvents, inert atmosphere).
- Reagent purity (e.g., HPLC-grade acetic acid, freshly distilled amines).
- Reaction monitoring via TLC or in-situ FTIR to track intermediate formation. Documentation of detailed protocols, including recrystallization steps (e.g., DMF/acetic acid ratios), is essential .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and optimize synthesis of this compound?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. Software like Gaussian or ORCA can predict regioselectivity in triazole formation. Machine learning tools (e.g., Chemprop) analyze historical reaction data to recommend optimal conditions (e.g., solvent polarity, catalyst type), reducing experimental iterations .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low yields?
- Mechanistic reinvestigation : Use isotopic labeling (e.g., 15N) to trace reaction pathways.
- Advanced analytics : LC-MS/MS detects trace byproducts; DOSY NMR clarifies aggregation states.
- Multivariate analysis : Partial least squares (PLS) regression correlates impurity profiles with process variables (e.g., temperature spikes) .
Q. How can membrane separation technologies improve purification of this hydrochloride salt?
Nanofiltration or electrodialysis membranes selectively separate ionic species (e.g., unreacted amines) from the product. Optimizing membrane pore size (≤1 kDa) and pH (to maintain protonation of the amine group) enhances salt retention and purity. Continuous flow systems coupled with in-line analytics (e.g., PAT tools) enable real-time monitoring .
Q. What safety and handling protocols are critical for this compound?
- Storage : Airtight containers under nitrogen, away from moisture (to prevent HCl release).
- PPE : Nitrile gloves, lab coats, and fume hoods for powder handling.
- Waste disposal : Neutralization with bicarbonate before disposal, per OSHA guidelines .
Methodological Resources
- Experimental Design : Use DoE software (e.g., JMP, Minitab) to optimize synthetic parameters .
- Data Management : Platforms like SciFinder or Reaxys integrate reaction data with predictive analytics .
- Safety Compliance : Reference ICH Q3A guidelines for impurity profiling and OSHA standards for lab safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
